molecular formula C22H22F2N6O2 B4706620 [7-(DIFLUOROMETHYL)-2,5-DIMETHYL-6,7-DIHYDROPYRAZOLO[1,5-A]PYRIMIDIN-4(5H)-YL][6-(2-FURYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]METHANONE

[7-(DIFLUOROMETHYL)-2,5-DIMETHYL-6,7-DIHYDROPYRAZOLO[1,5-A]PYRIMIDIN-4(5H)-YL][6-(2-FURYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]METHANONE

Cat. No.: B4706620
M. Wt: 440.4 g/mol
InChI Key: HPLQQMASFBYUDT-UHFFFAOYSA-N
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Description

The compound [7-(DIFLUOROMETHYL)-2,5-DIMETHYL-6,7-DIHYDROPYRAZOLO[1,5-A]PYRIMIDIN-4(5H)-YL][6-(2-FURYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]METHANONE is a complex organic molecule that belongs to the class of pyrazolopyrimidines and pyrazolopyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [7-(DIFLUOROMETHYL)-2,5-DIMETHYL-6,7-DIHYDROPYRAZOLO[1,5-A]PYRIMIDIN-4(5H)-YL][6-(2-FURYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]METHANONE typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps in the synthesis include:

    Formation of the pyrazolopyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the difluoromethyl group: This step often involves the use of difluoromethylating agents such as diethylaminosulfur trifluoride (DAST) or difluoromethyl bromide.

    Formation of the pyrazolopyridine core: This can be synthesized through a series of condensation and cyclization reactions.

    Coupling of the two cores: The final step involves the coupling of the pyrazolopyrimidine and pyrazolopyridine cores through a suitable linker, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

[7-(DIFLUOROMETHYL)-2,5-DIMETHYL-6,7-DIHYDROPYRAZOLO[1,5-A]PYRIMIDIN-4(5H)-YL][6-(2-FURYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]METHANONE: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

[7-(DIFLUOROMETHYL)-2,5-DIMETHYL-6,7-DIHYDROPYRAZOLO[1,5-A]PYRIMIDIN-4(5H)-YL][6-(2-FURYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]METHANONE: has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.

    Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of [7-(DIFLUOROMETHYL)-2,5-DIMETHYL-6,7-DIHYDROPYRAZOLO[1,5-A]PYRIMIDIN-4(5H)-YL][6-(2-FURYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular processes. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

[7-(DIFLUOROMETHYL)-2,5-DIMETHYL-6,7-DIHYDROPYRAZOLO[1,5-A]PYRIMIDIN-4(5H)-YL][6-(2-FURYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]METHANONE: can be compared with other similar compounds, such as:

    Pyrazolopyrimidines: These compounds share the pyrazolopyrimidine core and may have similar biological activities.

    Pyrazolopyridines: These compounds share the pyrazolopyridine core and may have similar chemical properties.

    Difluoromethylated Compounds: These compounds contain the difluoromethyl group and may have similar reactivity.

The uniqueness of This compound lies in its combination of structural features, which may confer unique biological and chemical properties.

Properties

IUPAC Name

[7-(difluoromethyl)-2,5-dimethyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidin-4-yl]-[6-(furan-2-yl)-1,3-dimethylpyrazolo[3,4-b]pyridin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22F2N6O2/c1-11-8-18-29(12(2)9-16(20(23)24)30(18)26-11)22(31)14-10-15(17-6-5-7-32-17)25-21-19(14)13(3)27-28(21)4/h5-8,10,12,16,20H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPLQQMASFBYUDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(N2C(=CC(=N2)C)N1C(=O)C3=CC(=NC4=C3C(=NN4C)C)C5=CC=CO5)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22F2N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[7-(DIFLUOROMETHYL)-2,5-DIMETHYL-6,7-DIHYDROPYRAZOLO[1,5-A]PYRIMIDIN-4(5H)-YL][6-(2-FURYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]METHANONE
Reactant of Route 2
[7-(DIFLUOROMETHYL)-2,5-DIMETHYL-6,7-DIHYDROPYRAZOLO[1,5-A]PYRIMIDIN-4(5H)-YL][6-(2-FURYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]METHANONE
Reactant of Route 3
[7-(DIFLUOROMETHYL)-2,5-DIMETHYL-6,7-DIHYDROPYRAZOLO[1,5-A]PYRIMIDIN-4(5H)-YL][6-(2-FURYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]METHANONE
Reactant of Route 4
[7-(DIFLUOROMETHYL)-2,5-DIMETHYL-6,7-DIHYDROPYRAZOLO[1,5-A]PYRIMIDIN-4(5H)-YL][6-(2-FURYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]METHANONE
Reactant of Route 5
[7-(DIFLUOROMETHYL)-2,5-DIMETHYL-6,7-DIHYDROPYRAZOLO[1,5-A]PYRIMIDIN-4(5H)-YL][6-(2-FURYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]METHANONE
Reactant of Route 6
[7-(DIFLUOROMETHYL)-2,5-DIMETHYL-6,7-DIHYDROPYRAZOLO[1,5-A]PYRIMIDIN-4(5H)-YL][6-(2-FURYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]METHANONE

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